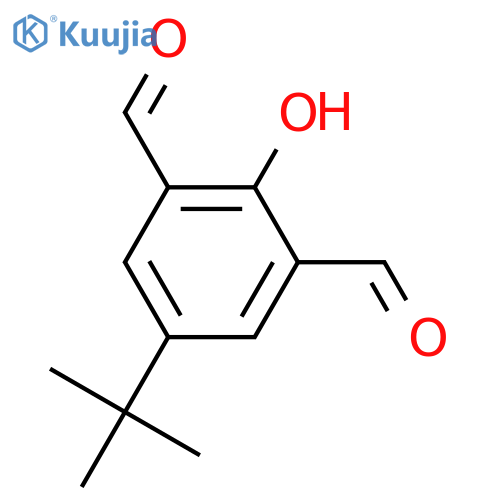

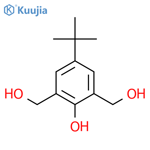

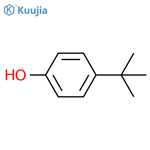

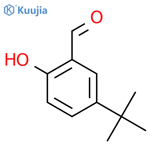

An improved oxidation approach for preparing 4-substituted-2,6-diformylphenol by manganese(IV) dioxide

,

Synthetic Communications,

2000,

30(9),

1555-1561